{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid
Overview
Description
{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound {[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H19F3N2O2
- Molecular Weight : 348.34 g/mol
- Key Functional Groups : Dimethylamino group, trifluoromethyl group, and an acetic acid moiety.
Antitumor Activity
Recent studies have demonstrated that compounds containing trifluoromethylated pyridine derivatives exhibit significant antitumor properties. For instance, a related compound with similar structural features showed an IC50 value of 16.4 µM against the HL60 human promyelotic leukemia cell line, indicating potent cytotoxic effects .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HL60 | TBD |
Related Compound | HL60 | 16.4 ± 1.8 |
Related Compound | EL4 | 19.4 ± 2.0 |
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Specific Kinases : Similar compounds have been noted to inhibit c-KIT kinase activity, which is crucial in several malignancies .
Case Studies
- Study on Antitumor Efficacy : A study evaluated the antitumor efficacy of several derivatives of pyridine-based compounds, including those with trifluoromethyl substitutions. The results indicated that these modifications significantly enhance the biological activity against various cancer cell lines .
- Synthesis and Characterization : Another research effort focused on synthesizing related compounds and characterizing their biological profiles using techniques such as NMR spectroscopy and MTT assays to assess cytotoxicity .
Properties
IUPAC Name |
2-[[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-12(5-7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJEDLWJLJGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CN(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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